Regiolone
Overview
Description
Regiolone is a compound that is purified from the leaves of Juglans regia . It demonstrates phytotoxicity and can induce apoptosis in MCF-7 cells through the caspase-3 independent pathway .
Synthesis Analysis
The absolute configuration of Regiolone has been defined using a computational approach . Isosclerone is the dextrorotatory isomer, while Regiolone is the levorotatory isomer . The enantiomers are (S)(+)- 1 and ®(-)-1 .Molecular Structure Analysis
The structure of Regiolone has been definitively defined using a computational approach . The structure of Regiolone and its enantiomer, Isosclerone, have been resolved .Physical And Chemical Properties Analysis
Regiolone is a yellow powder . The optical rotation [α]D was computed at B3LYP/6-31G*//B3LYP/TZVP .Scientific Research Applications
Weed Control
- Field : Agriculture/Botany
- Application : Regiolone and its enantiomer, Isosclerone, have been studied for their potential use in weed control . These compounds were synthesized and their phytotoxicity was observed at mM concentrations .
- Method : The compounds were synthesized by the reaction of p-methoxybenzaldehyde, p-nitrobenzaldehyde, and p-N,N-dimethylbenzaldehyde, respectively, with 2-butanone . Their phytotoxicity was then tested against wheat coleoptiles and Sesame seedlings .
- Results : The compounds showed good potential for usage in weed management in the field . They probably act as hydroxyphenylpyruvate dioxygenase inhibitors .
Bioherbicide
- Field : Agriculture/Botany
- Application : The enantiomers of 4,8-dihydroxy-1-tetralone (4,8-DHT), S-(+)-isosclerone and R-(−)-regiolone, were studied for their potential as bioherbicides .
- Method : The enantiomers were separated by chiral high-performance liquid chromatography (HPLC) on a Chiralcel OD column with chiral stationary phase (CSP)-coated cellulose-tris(3,5-dimethylphenylcarbamate) . Their phytotoxicity was then tested on various plant species .
- Results : The results indicated a hormesis at low concentration of 4,8-DHT and its enantiomers, but a retardant effect at high concentration . S-(+)-isosclerone was found to be more toxic to seeds germination and seedling growth of the tested plant species than R-(−)-regiolone .
Marine Drugs
- Field : Marine Biology/Pharmacology
- Application : Regiolone was isolated from the marine-derived filamentous fungus Asteromyces cruciatus 763 .
- Method : The isolation and structure elucidation methods are not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
Phytotoxic Activity
- Field : Agriculture/Botany
- Application : Regiolone and Isosclerone, two enantiomeric phytotoxic naphthalenone pentaketides, were studied for their phytotoxic activity .
- Method : The compounds were synthesized by the reaction of p-methoxybenzaldehyde, p-nitrobenzaldehyde, and p-N,N-dimethylbenzaldehyde, respectively, with 2-butanone . Their phytotoxicity was then tested against wheat coleoptiles and Sesame seedlings .
- Results : The compounds showed good potential for their usage in weed management in the field . They probably act as hydroxyphenylpyruvate dioxygenase inhibitors .
Phytotoxic Activity
- Field : Agriculture/Botany
- Application : Regiolone and Isosclerone, two enantiomeric phytotoxic naphthalenone pentaketides, were studied for their phytotoxic activity .
- Method : The compounds were synthesized by the reaction of p-methoxybenzaldehyde, p-nitrobenzaldehyde and p-N,N-dime-thylbenzaldehyde, respectively, with 2-butanone . Their phytotoxicity was then tested against wheat coleoptiles and Sesame seedling was observed at mM concentrations .
- Results : The compounds indicated good potential for their usage in weed management in the field . They probably act as hydroxyphenylpyruvate dioxygenase inhibitors .
Bioherbicide Development
- Field : Agriculture/Botany
- Application : As a candidate for bioherbicide, 4,8-dihydroxy-1-tetralone (4,8-DHT) was isolated from Caryospora callicarpa epicarp and its two enantiomers, S-(+)-isosclerone and R-(−)-regiolone, were separated by chiral high-performance liquid chromatography (HPLC) on a Chiralcel OD column with chiral stationary phase (CSP)-coated cellulose-tris(3,5-dimethylphenylcarbamate) .
- Method : Then, the phytotoxicity of 4,8-DHT and its enantiomers toward the seeds germination and seedling growth of the five tested plant species, including lettuce (Latuca sativa), radish (Raphanus sativus), cucumber (Cucumis sativus), onion (Allium cepa), and wheat (Triticum aestivum), were investigated .
- Results : The results indicated a hormesis at low concentration of 4,8-DHT and its enantiomers, but a retardant effect at high concentration . S-(+)-isosclerone was more toxic to seeds germination and seedling growth of the five tested plant species than the R-(−)-regiolone .
properties
IUPAC Name |
(4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,7,11-12H,4-5H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYYTDCENDYKBR-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1O)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=C([C@@H]1O)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Regiolone | |
CAS RN |
137494-04-3 | |
Record name | Regiolone, (R)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137494043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOSCLERONE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP52QT43RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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